Product packaging for CYM5442(Cat. No.:CAS No. 1094042-01-9)

CYM5442

Cat. No.: B1669537
CAS No.: 1094042-01-9
M. Wt: 409.5 g/mol
InChI Key: NUIKTBLZSPQGCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Sphingolipid Metabolism and Related Signaling Cascades

Sphingolipids are a class of lipids characterized by a sphingoid base backbone, and they are integral components of eukaryotic cell membranes. nih.govresearchgate.net The metabolism of these lipids is a complex network of interconnected pathways that produce a variety of bioactive molecules. nih.govmdpi.com A key pathway in sphingolipid metabolism is the de novo synthesis pathway, which begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA. acs.org This ultimately leads to the formation of ceramide, a central molecule in sphingolipid metabolism. researchgate.netmdpi.com

Ceramide can be further metabolized to form more complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids, or it can be deacylated to produce sphingosine (B13886). nih.govresearchgate.net Sphingosine can then be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form sphingosine 1-phosphate (S1P). mdpi.comwikipedia.org S1P is a critical signaling molecule that can act both intracellularly and extracellularly. acs.orgnih.gov Extracellularly, S1P binds to a family of five G protein-coupled receptors (GPCRs), known as S1P receptors (S1PR1-5), to initiate a variety of signaling cascades that regulate numerous cellular processes. plos.orgnih.gov

Biological Functions of Sphingosine 1-Phosphate

Sphingosine 1-phosphate is a vital signaling molecule involved in a wide array of physiological and pathological processes. nih.govjci.org Its functions are diverse and essential for maintaining cellular and organismal homeostasis. S1P plays a critical role in regulating cell growth, survival, and proliferation. nih.gov For instance, it can promote cell proliferation and protect against apoptosis, a form of programmed cell death. nih.gov

One of the most well-characterized roles of S1P is its regulation of immune cell trafficking. wikipedia.orgnih.gov A concentration gradient of S1P exists between the blood and lymphoid tissues, with high levels in the blood and lower levels in tissues. nih.gov This gradient is crucial for the egress of lymphocytes, such as T cells and B cells, from lymphoid organs into the circulatory system. nih.govjci.org S1P is also involved in angiogenesis (the formation of new blood vessels), vascular stability, and the regulation of vascular permeability. wikipedia.org In the nervous system, S1P signaling is implicated in development and may regulate neurotransmission. nih.govjci.org

Characterization of S1P Receptor Subtypes (S1PR1-5) and Their Ubiquitous Expression

The biological effects of extracellular S1P are mediated through its interaction with five distinct G protein-coupled receptors: S1PR1, S1PR2, S1PR3, S1PR4, and S1PR5. plos.orgkarger.com These receptors are expressed throughout the body, though their distribution patterns can vary, leading to tissue- and cell-type-specific responses to S1P. karger.commdpi.com S1PR1, S1PR2, and S1PR3 are widely expressed, while S1PR4 and S1PR5 have a more limited expression, primarily in the hematopoietic and nervous systems, respectively. mdpi.com

Upon activation by S1P, these receptors couple to various G proteins to initiate downstream signaling pathways. For example, S1PR1 primarily couples to Gi, leading to the activation of the Ras/ERK and PI3K/Akt pathways, which are involved in cell survival and proliferation. In contrast, S1PR2 often couples to G12/13, which can inhibit cell migration. The differential expression and signaling of these receptor subtypes allow for the diverse and sometimes opposing effects of S1P. nih.gov

Table 1: S1P Receptor Subtypes and Their Characteristics

Receptor Primary G Protein Coupling Key Functions
S1PR1 Gi Lymphocyte egress, endothelial barrier function, vascular development. nih.govjci.org
S1PR2 G12/13, Gq Inhibition of cell migration, regulation of B cell confinement in follicles. nih.govnih.gov
S1PR3 Gq, Gi, G12/13 Promotion of astrogliosis, regulation of vascular tone. nih.govjci.org
S1PR4 Gi, G12/13 Regulation of immune cell trafficking and differentiation. mdpi.comresearchgate.net
S1PR5 Gi Regulation of natural killer (NK) cell egress from bone marrow. nih.govnih.gov

Rationale for Selective S1P1 Receptor Modulation in Therapeutic Interventions

The central role of the S1P1 receptor in mediating lymphocyte trafficking has made it a prime target for therapeutic intervention in autoimmune diseases. biomolther.orgpnas.org The first-generation S1P receptor modulator, fingolimod, is a non-selective agonist for four of the five S1P receptors (S1PR1, S1PR3, S1PR4, and S1PR5). biomolther.orgnih.gov While effective in treating conditions like multiple sclerosis by preventing immune cells from reaching the central nervous system, its lack of selectivity can lead to off-target effects. nih.govyoutube.com

This has driven the development of selective S1P1 receptor modulators, such as CYM5442. nih.gov The rationale behind this approach is to specifically target the S1P1 receptor to achieve the desired immunomodulatory effects while minimizing the side effects associated with the modulation of other S1P receptor subtypes. nih.govnih.gov By selectively activating S1P1, these compounds can induce the internalization and degradation of the receptor on lymphocytes, effectively trapping them in the lymph nodes and preventing their contribution to autoimmune pathology. biomolther.org

Detailed Research Findings on this compound

This compound is a potent and selective agonist for the S1P1 receptor, with an in vitro EC50 of 1.35 nM. rndsystems.com Research has demonstrated its ability to activate S1P1-mediated signaling pathways, such as the phosphorylation of p42/p44 MAPK. rndsystems.com Studies have shown that this compound can induce lymphopenia in mice, a hallmark effect of S1P1 receptor agonism. rndsystems.com

In the context of disease models, this compound has shown therapeutic potential. For instance, in a model of acute graft-versus-host disease (aGVHD), this compound was found to reduce the severity of the disease by inhibiting the recruitment of macrophages to target organs. nih.govnih.gov This effect was attributed to the downregulation of the chemokines CCL2 and CCL7 in endothelial cells. nih.govnih.gov Furthermore, research on influenza A virus infection has indicated that this compound can inhibit the expression of the adhesion molecule ICAM1 in infected endothelial cells, thereby reducing inflammation. plos.orgnih.gov This was shown to be mediated by the suppression of NF-κB activation. nih.govplos.org

Mechanistic studies have revealed that this compound stimulates the internalization of the S1P1 receptor and receptor phosphorylation. researchgate.net In models of ischemia and reperfusion injury, this compound treatment of endothelial cells was found to inhibit neutrophil migration and reduce endothelial permeability, highlighting its role in maintaining endothelial barrier function. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H27N3O4 B1669537 CYM5442 CAS No. 1094042-01-9

Properties

IUPAC Name

2-[[4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4/c1-3-28-20-11-8-15(14-21(20)29-4-2)23-25-22(26-30-23)18-7-5-6-17-16(18)9-10-19(17)24-12-13-27/h5-8,11,14,19,24,27H,3-4,9-10,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIKTBLZSPQGCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=NO2)C3=C4CCC(C4=CC=C3)NCCO)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70648731
Record name 2-({4-[5-(3,4-Diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl}amino)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094042-01-9
Record name 2-({4-[5-(3,4-Diethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl}amino)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Cym5442 As a Selective S1p1 Receptor Agonist

Structural and Pharmacological Selectivity Profile of CYM5442

Structurally, this compound contains an oxadiazole-based scaffold. nih.gov Unlike the endogenous ligand S1P, which requires ionic interactions with specific residues (R120 and E121) at the extracellular face of transmembrane-3 (TM3) of S1P receptors, this compound does not necessitate these interactions for S1P1 activation. nih.gov Research suggests that this compound interacts with S1P1 through a hydrophobic pocket distinct from the orthosteric S1P binding site. nih.govbiocrick.com

Pharmacologically, this compound demonstrates high selectivity for S1P1 over other S1P receptor subtypes (S1P2, S1P3, S1P4, and S1P5). medchemexpress.commedchemexpress.comcaymanchem.commedchemexpress.com In vitro studies have shown that this compound is inactive against S1P2, S1P3, S1P4, and S1P5 at concentrations up to 10 µM. caymanchem.com Its potency at the S1P1 receptor has been reported with an EC50 value of 1.35 nM. rndsystems.combio-techne.commedchemexpress.commedchemexpress.comcaymanchem.commedchemexpress.com this compound acts as a full agonist for S1P1 internalization, phosphorylation, and ubiquitination. nih.govcaymanchem.comresearchgate.netresearchgate.net It also activates S1P1-dependent p42/p44-MAPK phosphorylation with an EC50 of 46 nM in CHO-K1 cells transfected with S1P1. medchemexpress.comcaymanchem.com

Interactive Data Table: In Vitro Potency of this compound

Receptor SubtypeEC50 (nM)Activity
S1P11.35Agonist
S1P2>10000Inactive
S1P3>10000Inactive
S1P4>10000Inactive
S1P5>10000Inactive

Note: Data compiled from various sources, representing typical in vitro findings. medchemexpress.commedchemexpress.comcaymanchem.commedchemexpress.com

Comparative Analysis of S1P1 Receptor Agonism with Other Modulators

Comparing this compound with other S1P receptor modulators highlights its distinct profile, particularly its selectivity and binding mode.

Differentiation from Pan-S1P Receptor Agonists (e.g., FTY720/Fingolimod)

FTY720 (Fingolimod) is a well-known S1P receptor modulator that, upon phosphorylation in vivo to FTY720-phosphate, acts as an agonist at four of the five S1P receptors (S1P1, S1P3, S1P4, and S1P5). biosensis.comwikidata.orgguidetopharmacology.orgnih.govmdpi.com This pan-S1P receptor activity contributes to its pharmacological effects, including the sequestration of lymphocytes in secondary lymphoid organs, leading to peripheral lymphopenia. biosensis.commdpi.com

In contrast, this compound is highly selective for S1P1. medchemexpress.commedchemexpress.comcaymanchem.commedchemexpress.com While both this compound and phosphorylated FTY720 can induce lymphopenia by activating S1P1, the selective action of this compound avoids activation of other S1P receptor subtypes, which may be associated with some of the side effects of pan-agonists like FTY720. nih.gov Studies comparing this compound and FTY720 have shown that while both can suppress choroidal neovascularization in a mouse model, their effects on processes like choroidal endothelial cell migration can differ, suggesting involvement of other S1P receptor subtypes modulated by FTY720 but not this compound. nih.govresearchgate.net Furthermore, this compound has been shown to reduce macrophage infiltration by downregulating chemokine expression in endothelial cells, a mechanism potentially contributing to its effects in models of acute graft-versus-host disease, which may differ from the broader effects of FTY720. nih.govnih.gov

Comparison with Other Selective S1P1 Agonists (e.g., SEW2871)

SEW2871 is another compound reported as a selective S1P1 agonist. rndsystems.comzhanggroup.orgebricmall.com While both this compound and SEW2871 target S1P1, research indicates differences in their potency and potentially their interaction with the receptor. In high-throughput agonist assays measuring the inhibition of forskolin-stimulated CRE transcription, this compound demonstrated higher potency compared to SEW2871. researchgate.net Specifically, this compound was reported to be approximately 100-fold more potent than SEW2871 in this assay. researchgate.net Both agonists are competitive with the S1P1 antagonist W146. nih.govbiocrick.com

Interactive Data Table: Relative Potency (Inhibition of CRE Transcription)

CompoundRelative Potency (vs. SEW2871)
This compound~100-fold higher
SEW28711x (reference)
CYM-5181~5-fold higher

Note: Based on inhibition of forskolin-stimulated CRE transcription data. researchgate.net

Methodologies for the Chemical Synthesis of this compound

The chemical synthesis of this compound has been described in research literature. One reported synthetic route involves several steps starting from precursor molecules. While specific detailed protocols can vary, a general outline based on available information includes steps such as reduction, reaction with hydroxylamine (B1172632) hydrochloride, and coupling with 3,4-diethoxybenzoic acid. nih.gov The synthesis may also involve the formation of an oxadiazole ring structure, which is part of the this compound scaffold. nih.govresearchgate.net Methods for chiral synthesis of selective S1P receptor modulators, including compounds structurally related to this compound, have also been explored. google.comgoogle.com

Interactive Synthesis Steps (Conceptual Outline):

StepReagents/ConditionsIntermediate/Product
iNaBH4, SiO2, EtOH, 0 °C to r.t.Intermediate A
iiNH2OH.HCl, Na2CO3, EtOH, refluxIntermediate B
iii3,4-diethoxybenzoic acid, EDCI, HOBt, DMF, 130 °C, m.w.Intermediate C (Oxadiazole formation)
iv(a) SOCl2, Py; (b) ...CYM-5442

Note: This table represents a simplified, conceptual outline based on described steps and does not include all reagents, conditions, or intermediate structures. nih.gov

Molecular and Cellular Mechanisms of Action of Cym5442

S1P1 Receptor Activation and Downstream Intracellular Signaling Pathways

Activation of the S1P1 receptor by agonists like CYM5442 triggers a cascade of downstream events within the cell, influencing processes such as receptor trafficking and the activity of key signaling molecules.

Agonist-Induced S1P1 Receptor Internalization, Phosphorylation, and Ubiquitination

This compound functions as a full agonist in vitro for several critical processes involving the S1P1 receptor, including its internalization, phosphorylation, and ubiquitination. caymanchem.comnih.govnih.govbiomol.comszabo-scandic.com These events are integral to receptor desensitization and the regulation of signaling upon agonist binding. Studies using HEK293 cells stably expressing S1P1 fused to GFP have shown that incubation with this compound stimulates S1P1 phosphorylation in a time-dependent manner, similar to the effect observed with S1P. nih.gov This rapid phosphorylation is sustained over time and can be abolished by pre-incubation with a specific S1P1 antagonist, W146. nih.gov

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways

Activation of S1P1 by this compound leads to the activation of Mitogen-Activated Protein Kinase (MAPK) pathways. medchemexpress.comrndsystems.combio-techne.comcaymanchem.comtocris.combiocrick.comnih.govnih.gov This is a significant downstream signaling event mediated by the activated receptor.

This compound has been shown to activate S1P1-dependent p42/p44 MAPK phosphorylation in CHO-K1 cells transiently transfected with S1P1. medchemexpress.comrndsystems.combio-techne.comcaymanchem.comtocris.combiocrick.comnih.govnih.gov In these cells, this compound induces concentration-dependent activation of p42/p44 MAPK phosphorylation. nih.gov The reported EC50 value for this compound in activating p42/p44 MAPK phosphorylation in CHO-K1 cells transfected with S1P1 is 46 nM. medchemexpress.comcaymanchem.com While S1P acted as a full agonist with an EC50 of 2.3 nM in wild-type cells, this compound was found to be a partial agonist with an Emax of 70% compared to S1P. nih.gov Pre-incubation with the S1P1 antagonist W146 completely inhibited this compound-mediated p42/p44 MAPK phosphorylation in wild-type cells. nih.gov

Unlike S1P, which requires specific charged residues (Arg120 and Glu121) in transmembrane-3 of the S1P1 receptor for high-affinity interaction and function, this compound does not require these residues for activating S1P1-dependent p42/p44 MAPK phosphorylation. nih.govnih.govresearchgate.net Studies using single-point S1P1 mutants, R120A and E121A, have demonstrated this difference. While these mutations significantly impair or abolish S1P binding and activity, this compound is still able to activate p42/p44 MAPK in cells expressing these mutants. medchemexpress.comnih.govnih.gov For the R120A mutant, p42/p44-MAPK activity is still maintained with an EC50 of 67 nM when incubated with this compound. medchemexpress.com In E121A S1P1 cells, activation of p42/p44-MAPK by this compound is also concentration-dependent, with a mean EC50 value of 134 nM. medchemexpress.com This suggests that this compound interacts with a different binding pocket on the S1P1 receptor compared to S1P. nih.govnih.gov

Role of β-Arrestin2 in S1P1 Receptor-Mediated Signaling

β-Arrestin2 plays a role in S1P1 receptor-mediated signaling induced by this compound, particularly in the context of inhibiting NF-κB activation. nih.govresearchgate.netplos.orgplos.org Activated S1P1 signaling, mediated by agonists like this compound, regulates downstream effects in a β-arrestin2-dependent manner. nih.govresearchgate.net Studies have shown that this compound can increase the expression of β-arrestin2. plos.orgplos.org The suppressive effects of this compound on certain inflammatory responses are mediated by β-arrestin2. plos.orgplos.org

Inhibition of Nuclear Factor Kappa B (NF-κB) Activation

This compound has been shown to inhibit the activation of Nuclear Factor Kappa B (NF-κB). nih.govresearchgate.netplos.orgplos.orgresearchgate.netplos.org This inhibition is observed in a dosage- and time-dependent manner. plos.orgresearchgate.net The inhibitory effects of this compound on NF-κB activation are dependent on β-arrestin2. nih.govresearchgate.netplos.orgplos.org Activated S1P1 signaling, through a β-arrestin2-dependent mechanism, regulates the production of cellular adhesion molecules by inhibiting NF-κB activation. nih.govresearchgate.net Studies have demonstrated that this compound elevates the expression of β-arrestin2, which in turn inhibits NF-κB activation. plos.orgplos.org

Ligand-Receptor Interaction Dynamics and Conformational Changes

Activation of S1P1 by agonists like this compound leads to receptor internalization, phosphorylation, and ubiquitination. caymanchem.comnih.gov These processes are crucial for the downstream cellular effects mediated by S1P1 signaling. researchgate.net

Characterization of S1P1 Receptor Binding Sites

Sphingosine-1-phosphate (S1P), the endogenous ligand for S1P receptors, interacts with conserved arginine (R) and glutamate (B1630785) (E) residues located at the extracellular face of transmembrane-3 (TM3) of S1P receptors. nih.gov Specifically, R120 and E121 residues in S1P1 are considered essential for high-affinity binding and signal transduction by S1P. nih.gov Mutations at these sites, such as R120A or E121A, significantly impair S1P binding and function. nih.gov

Studies characterizing the binding of this compound have revealed that it interacts with S1P1 through a distinct binding mode compared to S1P. sigmaaldrich.comnih.gov This suggests that this compound may engage a different pocket within the S1P1 receptor. sigmaaldrich.comnih.gov

Absence of Requirement for S1P-like Headgroup Interactions for Full Pharmacological Efficacy

A key distinguishing feature of this compound is its ability to activate S1P1-dependent signaling pathways, such as p42/p44 MAPK phosphorylation, without requiring the essential R120 or E121 residues that are critical for S1P interaction. nih.govymilab.combiosschina.commdpi.com This indicates that this compound does not rely on the zwitterionic phosphate (B84403) and amine headgroup interactions characteristic of S1P binding. nih.gov

Research has shown that this compound can activate p42/p44 MAPK in CHO-K1 cells transfected with S1P1 mutants R120A or E121A, albeit with slightly different potencies compared to the wild-type receptor. medchemexpress.comnih.gov This further supports the notion that this compound utilizes a distinct binding site or mode of interaction with S1P1. sigmaaldrich.comnih.gov The pharmacological efficacy of this compound, including its ability to induce lymphopenia, is achieved through this alternative binding mechanism. nih.gov

Data on the activation of p42/p44 MAPK by S1P and this compound in wild-type and mutant S1P1 receptors highlights this difference:

LigandReceptor ConstructEC50 (nM)Emax
S1PWild-type S1P10.381.0>0.95
S1PR120A S1P1>1000Low<0.4
S1PE121A S1P1>1000Low<0.4
This compoundWild-type S1P1461.0>0.95
This compoundR120A S1P1671.0>0.95
This compoundE121A S1P11341.0>0.95

Data based on p42/p44 MAPK phosphorylation in transfected CHO-K1 cells. medchemexpress.comnih.gov

This table illustrates that while mutations at R120 and E121 significantly impair S1P's ability to activate MAPK, this compound retains full intrinsic activity (Emax = 1.0) in these mutants, with only moderate changes in potency (EC50). medchemexpress.comnih.gov This provides strong evidence that this compound does not rely on these specific S1P-like headgroup interactions for its pharmacological efficacy. nih.gov

Effects on Cellular Trafficking and Homeostasis

Activation of S1P1 by agonists like this compound has significant effects on various cellular processes, particularly those involving cell movement and tissue distribution.

Modulation of Lymphocyte Trafficking and Sequestration in Lymphoid Organs

One of the well-established effects of S1P1 agonists is the modulation of lymphocyte trafficking. ymilab.commdpi.comchem960.comjci.orgiiab.mebrighton.ac.uk S1P1 signaling is crucial for the egress of lymphocytes from secondary lymphoid organs like lymph nodes and the thymus. brighton.ac.uknih.gov Agonists like this compound induce the internalization and degradation of S1P1 receptors on lymphocytes. researchgate.netresearchgate.net This functional antagonism prevents lymphocytes from sensing the S1P gradient that facilitates their exit from lymphoid tissues, leading to their sequestration within these organs and a reduction in the number of circulating lymphocytes in the peripheral blood (lymphopenia). caymanchem.combrighton.ac.uknih.govresearchgate.net

This compound has been shown to induce acute lymphopenia in mice. bio-techne.comrndsystems.com Studies have demonstrated that this compound treatment leads to a significant decrease in both B and T lymphocytes in the peripheral blood, with reductions of approximately 65% and 85%, respectively, at a concentration of 50 nM. caymanchem.comnih.gov This effect is dose and time-dependent. nih.gov While this compound induces lymphocyte sequestration, some studies suggest it may cause transient suppression rather than persistent lymphocytopenia compared to other agonists like fingolimod. researchgate.netnih.gov This difference might be related to its pharmacokinetic properties and distribution. nih.gov

Impact on Endothelial Cell Function and Vascular Barrier Integrity

S1P1 receptors are also highly expressed on endothelial cells, where they play a critical role in maintaining vascular barrier integrity. chem960.comjci.orgnih.govresearchgate.netresearchgate.nethoelzel-biotech.comncl.ac.uk S1P1 signaling in endothelial cells promotes the assembly of adherens junctions by facilitating the translocation of vascular endothelial (VE)-cadherin to intercellular borders. jci.orgresearchgate.net This strengthens the endothelial barrier and reduces vascular permeability. mdpi.comjci.orgresearchgate.net

This compound, as an S1P1 agonist, has been shown to enhance endothelial barrier function. mdpi.comjci.orgresearchgate.net In vitro studies using endothelial cell monolayers have demonstrated that this compound treatment reduces permeability. mdpi.comresearchgate.netncl.ac.uk For example, this compound reduced permeability in human pulmonary endothelial monolayers treated with inflammatory agents. ncl.ac.uk In vivo studies in mouse models of renal ischemia-reperfusion injury showed that this compound reduced endothelial permeability, indicated by decreased extravasation of Evan's Blue dye. mdpi.com This effect is thought to be mediated, at least in part, by altering the phosphorylation of VE-cadherin. mdpi.com

Furthermore, endothelial S1P1 signaling has anti-inflammatory effects by reducing the expression of pro-inflammatory adhesion molecules required for leukocyte transmigration and limiting the production of certain cytokines. jci.orgresearchgate.net

Regulation of Monocyte and Macrophage Recruitment and Migration

Beyond lymphocytes, S1P1 signaling can also influence the recruitment and migration of other immune cells, including monocytes and macrophages. nih.govbiosschina.comchem960.comnih.govmedkoo.com Macrophages are recruited from the blood to sites of inflammation, a process often guided by chemokine gradients. nih.gov

Studies investigating the effect of this compound on monocyte and macrophage recruitment have shown that it can reduce the infiltration of macrophages into inflamed tissues. biosschina.comnih.govhoelzel-biotech.commedkoo.comnih.gov This effect appears to be indirect, mediated through the action of this compound on endothelial cells. nih.govnih.gov this compound treatment has been shown to downregulate the expression of chemokines such as CCL2 and CCL7 in human endothelial cells. nih.govnih.gov These chemokines are known to promote the migration of monocytes, which are precursors to tissue macrophages. nih.govnih.gov By reducing the production of these chemokines by endothelial cells, this compound effectively reduces the migration of monocytes through the blood vessels and their subsequent infiltration and differentiation into macrophages at inflammatory sites. nih.govnih.gov In vivo studies in a mouse model of acute graft-versus-host disease (aGVHD) demonstrated that this compound treatment significantly reduced the number of macrophages in target organs like the liver and lung, while not affecting macrophage proliferation. nih.gov

This compound has also been shown to inhibit the activation of NF-κB, a key regulator of inflammatory responses, in a dosage-dependent manner in infected human pulmonary microvascular endothelial cells. researchgate.net

The impact of this compound on monocyte/macrophage recruitment is summarized below:

Cell TypeEffect of this compound TreatmentMechanismIn Vivo Model(s)
Monocytes (Migration)Reduced migration through blood vesselsDownregulation of endothelial CCL2 and CCL7 expression. nih.govnih.govaGVHD mouse model nih.gov
Macrophages (Recruitment)Reduced infiltration into target organsConsequence of reduced monocyte migration. nih.govnih.govaGVHD mouse model nih.gov
Macrophages (Proliferation)No significant effectDirect proliferation not suppressed. nih.govaGVHD mouse model nih.gov

Data based on studies in human endothelial cells and a mouse aGVHD model. nih.govnih.gov

Pharmacological Efficacy and Therapeutic Potential of Cym5442 in Preclinical Disease Models

Immunomodulatory Applications

The immunomodulatory effects of CYM5442 are largely attributed to its S1P1 receptor agonism, which plays a critical role in regulating the egress of lymphocytes from lymphoid organs. By activating S1P1 receptors, this compound can sequester lymphocytes in secondary lymphoid tissues, thereby reducing their numbers in the peripheral blood and preventing their infiltration into inflamed tissues. This mechanism underlies its potential therapeutic benefits in various autoimmune and inflammatory diseases.

Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Models

Experimental Autoimmune Encephalomyelitis (EAE) is a widely used preclinical model for Multiple Sclerosis (MS), mimicking key pathological and clinical features of the human disease, including neuroinflammation, demyelination, and neurological deficits. innoserlaboratories.cominnoserlaboratories.commdbioproducts.commeliordiscovery.com Studies utilizing EAE models have provided substantial evidence for the efficacy of S1P1 agonists, including this compound, in ameliorating disease severity. nih.govnih.govresearchgate.netbiontech.dehookelabs.com

Daily treatment with this compound at the onset of clinical signs in myelin oligodendrocyte glycoprotein (B1211001) (MOG)-induced EAE in mice has been shown to reduce pathological features, similar to the effects observed with fingolimod, a nonselective S1P receptor agonist. nih.govnih.gov Despite inducing a shorter duration of lymphopenia compared to fingolimod, this compound treatment inhibited cellular infiltration, neuronal damage, and astrogliosis in the central nervous system (CNS) during EAE. nih.govresearchgate.net This was reflected in improved clinical scores, decreased CNS parenchymal cell infiltration, reduced demyelination, and lower mortality rates in treated mice. nih.gov

The efficacy of this compound in EAE models suggests that sustained lymphocyte sequestration may not be the sole requirement for therapeutic benefit and that the compound's persistence in the CNS, coupled with its S1P1 agonism, plays a crucial role in ameliorating neuroinflammation and its associated pathology. nih.gov

Attenuation of Acute Graft-Versus-Host Disease (aGVHD) Severity

Acute Graft-Versus-Host Disease (aGVHD) is a severe complication of allogeneic hematopoietic stem cell transplantation, driven by donor T cells attacking host tissues. nih.govhaematologica.org Preclinical studies have investigated the potential of S1P1 agonists, including this compound, in mitigating aGVHD severity. nih.govpriothera.comnih.gov

Research using a major MHC-mismatched allogeneic bone marrow transplantation model in mice demonstrated that this compound significantly inhibited, although did not completely prevent, the progression of aGVHD. nih.govnih.gov While this compound did not significantly affect the infiltration of donor T cells into the target organs, it markedly reduced the number of macrophages in these tissues. nih.govnih.gov In vivo proliferation assays indicated that this compound did not directly suppress macrophage proliferation. nih.govnih.gov Further investigations using human endothelial cells revealed that this compound treatment downregulated the expression of chemokines CCL2 and CCL7 in these cells, subsequently reducing the migration of monocytes, which are precursors to tissue macrophages. nih.govnih.gov

These findings suggest that the therapeutic efficacy of this compound in attenuating aGVHD severity is mediated, at least in part, by inhibiting the recruitment of macrophages to the inflamed tissues through the modulation of chemokine production by endothelial cells. nih.govnih.gov

Role in the Modulation of Allergic Airway Inflammation

Allergic airway inflammation is a key feature of conditions like asthma. Preclinical models of allergic airway inflammation in mice have been used to evaluate the effects of S1P1 agonists on pulmonary immune responses. psu.edunih.govcore.ac.ukbiorxiv.org

Studies have shown that local airway delivery of a water-soluble S1P1-selective agonist, such as the tartrate salt of this compound, can effectively dampen allergic airway inflammation. psu.edunih.govsci-hub.se Intratracheal administration of this compound inhibited the recruitment of activated CD4+ T cells and eosinophils into the bronchoalveolar lavage fluid (BALF) of mice in an ovalbumin-induced allergic airway inflammation model. psu.edunih.gov This effect was associated with the regulation of chemokine release in the airways. psu.edunih.gov

These results highlight a critical role for S1P1 in controlling ongoing allergic airway inflammation by blunting chemokine release and subsequently reducing the recruitment of inflammatory cells like T cells and eosinophils. psu.edunih.gov

Anti-Inflammatory and Organ-Protective Effects

This compound has demonstrated significant anti-inflammatory and organ-protective effects in various preclinical models, primarily through its action on S1PR1.

Mitigation of Influenza Virus-Induced Lung Inflammation and Cytokine Storm

Preclinical studies have shown that S1PR1 agonists, including this compound, can protect mice from lethal influenza infection by mitigating lung inflammation and the associated cytokine storm. mdpi.comfrontiersin.orgnih.gov The cytokine storm, characterized by excessive production of pro-inflammatory cytokines, is a major contributor to severe influenza pathogenesis. frontiersin.orgnih.gov this compound has been reported to attenuate cytokine and chemokine production and inhibit the infiltration of innate immune cells in the lungs of influenza-infected mice. frontiersin.orgnih.gov This protective effect is thought to be mediated, at least in part, by acting on lung endothelial S1PR1, reducing endothelial cytokine and chemokine production and leukocyte recruitment. mdpi.com Combination therapy with this compound and antiviral drugs like oseltamivir (B103847) has shown enhanced survival rates in murine models of severe influenza, suggesting a potential synergistic therapeutic approach. researchgate.netresearchgate.net

Reduction of Bordetella pertussis-Mediated Pulmonary Pathology

Studies using a murine model of Bordetella pertussis infection have demonstrated that S1PR agonism, specifically through S1PR1 with compounds like this compound, can reduce pulmonary inflammation and pathology. nih.govnih.govresearchgate.net B. pertussis infection can lead to severe pulmonary inflammation and pathology, particularly in infants. nih.gov Research indicates that signaling via S1PR1 is sufficient to reduce pathology and inflammatory cytokine expression in B. pertussis-infected mice without altering bacterial burden. nih.gov This effect appears to be mediated via S1PR1 on myeloid cells, resulting in reduced lung inflammation, cellular recruitment, morbidity, and mortality in neonatal mouse models. nih.gov These findings highlight the potential of host-targeted therapy using S1PR1 agonists for pertussis. nih.govnih.gov

Endothelial Protection in Ischemia-Reperfusion Injury (IRI) Models

This compound has shown endothelial protective effects in preclinical models of ischemia-reperfusion injury (IRI). nih.gov IRI, a significant contributor to tissue damage in conditions like stroke, myocardial infarction, and organ transplantation, involves a complex interplay of cellular and inflammatory responses. frontiersin.orgmdpi.com Studies have demonstrated that S1PR1 agonism with this compound can reduce endothelial permeability and neutrophil transmigration in in vitro assays. nih.gov In an in vivo mouse model of renal IRI, this compound treatment reduced endothelial permeability, as indicated by reduced Evan's Blue dye extravasation. nih.gov Furthermore, this compound was shown to reduce VEGF-mediated phosphorylation of vascular endothelial (VE)-cadherin, suggesting a mechanism involving the maintenance of endothelial barrier integrity. nih.gov These results suggest that the therapeutic potential of S1PR1 agonists during IRI is primarily mediated by signaling on endothelial cells. nih.gov

Modulation of Specific Immune Cell Subsets and Chemokine Expression

Preclinical investigations into the pharmacological profile of this compound, a selective S1P1 receptor agonist, have revealed its capacity to modulate various immune cell subsets and influence chemokine expression, contributing to its therapeutic potential in disease models.

Impact on Circulating Lymphocyte Subpopulations (B and T cells)

Studies in murine models have demonstrated that this compound can influence circulating lymphocyte populations. In a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, this compound induced sequestration of both T and B lymphocytes from the blood nih.gov. However, unlike fingolimod, which caused sustained lymphopenia, this compound treatment showed a significant recovery of lymphocyte counts towards baseline levels within 24 hours after the last dose, suggesting a more reversible effect on lymphocyte sequestration nih.gov.

In a murine model of acute graft-versus-host disease (aGVHD), this compound did not induce obvious lymphopenia and did not significantly change the blood counts of CD4+ T cells, CD8+ T cells, B cells, NK cells, or NKT cells nih.gov. While the infiltration of donor T cells into target organs was not affected by this compound in the early stages of aGVHD, the expression of the early activation marker CD69 was significantly decreased on both CD4+ and CD8+ T cells in target organs nih.gov. Furthermore, the percentages of Th1, Th2, Th17, and Treg cells in various organs were assessed after CYM treatment in this model nih.gov.

Data on the impact of this compound on circulating lymphocyte subpopulations in preclinical models:

Disease ModelCell TypeEffect of this compound TreatmentReference
EAE (Mouse)T and B lymphocytesInduced sequestration from blood, with recovery by 24h. nih.gov
aGVHD (Mouse)CD4+ T cellsNo significant change in blood count; decreased CD69 expression in target organs. nih.gov
aGVHD (Mouse)CD8+ T cellsNo significant change in blood count; decreased CD69 expression in target organs. nih.gov
aGVHD (Mouse)B cellsNo significant change in blood count. nih.gov
aGVHD (Mouse)NK cellsNo significant change in blood count. nih.gov
aGVHD (Mouse)NKT cellsNo significant change in blood count. nih.gov

Regulation of Chemokine Ligand Expression (e.g., CCL2, CCL7, CXCL5, CXCL10)

This compound has been shown to influence the expression of certain chemokine ligands, which are crucial for immune cell migration and recruitment. In studies using human endothelial cells, this compound treatment was found to downregulate the expression of CCL2 and CCL7 nih.gov. This downregulation is significant because CCL2 and CCL7 are known chemoattractants for monocytes and macrophages, and their reduced expression can lead to decreased migration of these cells nih.govnih.gov.

In the context of aGVHD, the downregulation of CCL2 and CCL7 expression in endothelial cells by this compound is proposed as a mechanism contributing to the reduced recruitment of macrophages to GVHD target organs nih.gov. CCL2 and CCL7 are ligands for CCR2, and this axis plays a role in recruiting myeloid cells, including monocytes and myeloid-derived suppressor cells (MDSCs), to inflammatory sites and tumors nih.govbiorxiv.org.

Chemokines like CXCL10, a ligand for CXCR3, are involved in the recruitment of activated T cells and NK cells and have been associated with the development of EAE dovepress.com. While the search results specifically mention the involvement of these chemokines in disease models and the effects of other modulatory drugs dovepress.commdpi.com, direct evidence regarding this compound's impact on CXCL5 or CXCL10 expression was not prominently found in the provided snippets. However, the modulation of chemokines is a known mechanism influenced by S1P receptor agonists uni-frankfurt.deahajournals.org.

Influence on Myeloid Cell Function and Dendritic Cell Trafficking

This compound impacts myeloid cell function, particularly macrophages, and has implications for dendritic cell trafficking. In the aGVHD model, this compound treatment significantly reduced the number of macrophages in target organs nih.gov. This reduction was not due to suppressed macrophage proliferation but rather inhibited recruitment, mediated by the downregulation of CCL2 and CCL7 expression in endothelial cells nih.gov.

Dendritic cells (DCs) play a critical role in initiating immune responses by trafficking from peripheral tissues to lymph nodes to present antigens to T cells nih.gov. While some S1P receptor agonists can affect DC trafficking, the effect of this compound appears context-dependent. In the aGVHD model, this compound did not affect the infiltration of DCs into the target organs nih.gov.

However, S1P and its receptor agonists are known to modulate DC function, including cytokine production. Studies have indicated that the S1PR1-specific ligand this compound can reduce IL-12p70 production by DCs karger.com. IL-12p70 is a key cytokine that promotes Th1 differentiation karger.com. This suggests a potential direct effect of this compound on DC function beyond just trafficking.

Plasmacytoid dendritic cells (pDCs) are another type of DC that produces large quantities of type I interferons, such as IFN-α, in response to viral stimuli pnas.org. This compound has been shown to inhibit IFN-α induction in pDCs stimulated with certain ligands, suggesting a suppressive effect on pDC activation and cytokine production pnas.org. This inhibition appears to involve S1PR1 signaling and can lead to the internalization and degradation of the IFNAR1 receptor, thus attenuating the IFN-α autoamplification loop pnas.org.

Summary of this compound's influence on myeloid cells and dendritic cells:

Cell TypeEffect of this compound Treatment in Preclinical ModelsReference
MacrophagesSignificantly reduced numbers in aGVHD target organs due to inhibited recruitment (via CCL2/CCL7 downregulation). nih.govnih.gov
MacrophagesNo suppression of proliferation observed. nih.gov
Dendritic CellsNo effect on infiltration into aGVHD target organs. nih.gov
Dendritic CellsCan reduce IL-12p70 production in vitro. karger.com
Plasmacytoid DCsInhibits IFN-α induction following specific stimuli. pnas.org

Advanced Methodologies and Research Considerations in Cym5442 Studies

In Vitro Experimental Models for S1P1 Agonist Research

In vitro models provide a controlled environment to dissect the molecular and cellular effects of CYM5442. These systems range from genetically engineered cell lines to primary cells derived directly from human or animal tissues.

Application of Genetically Modified Cell Lines (e.g., HEK293-S1P1-GFP, CHO-K1-S1P1)

Genetically modified cell lines are invaluable tools for studying the specific interactions between this compound and the S1P1 receptor. By overexpressing the receptor, often with a fluorescent tag like Green Fluorescent Protein (GFP), researchers can visualize and quantify receptor activity and trafficking.

In Human Embryonic Kidney 293 (HEK293) cells stably expressing S1P1 tagged with GFP (HEK293-S1P1-GFP), this compound has been shown to be a full agonist for several key receptor-mediated events. nih.gov Studies have demonstrated that this compound stimulates time-dependent S1P1 phosphorylation, a critical step in receptor activation. nih.gov Furthermore, it induces the internalization of the S1P1-GFP receptor from the cell membrane to intracellular compartments and promotes receptor ubiquitination, a process that targets the receptor for degradation or recycling. nih.govresearchgate.net These actions are characteristic of a potent S1P1 agonist. nih.gov

Chinese Hamster Ovary (CHO-K1) cells are another commonly used line for studying G protein-coupled receptors. In CHO-K1 cells transiently expressing the human S1P1 receptor, this compound was found to activate the p42/p44 mitogen-activated protein kinase (MAPK) pathway. nih.gov In these cells, this compound acted as a partial agonist for p42/p44 MAPK phosphorylation, with an efficacy of about 70% compared to the endogenous ligand S1P. nih.gov This demonstrates that while potent, the maximal response elicited by this compound in this specific pathway may differ from that of S1P. nih.gov

Table 1: In Vitro Activity of this compound in Genetically Modified Cell Lines

Cell Line Pathway/Activity Measured Key Finding with this compound Citation
HEK293-S1P1-GFP Receptor Phosphorylation Stimulated time-dependent phosphorylation nih.gov
Receptor Internalization Induced internalization from the plasma membrane nih.gov
Receptor Ubiquitination Stimulated ubiquitination to levels similar to a full agonist nih.gov
CHO-K1-S1P1 p42/p44 MAPK Phosphorylation Acted as a partial agonist (70% of S1P) nih.gov

In Vivo Preclinical Animal Models for Disease Pathophysiology Assessment

Animal models are essential for evaluating the therapeutic efficacy of this compound in a complex, whole-organism setting, providing insights into its impact on disease progression.

Rodent Models of Autoimmune Disease (e.g., EAE, aGVHD)

Experimental Autoimmune Encephalomyelitis (EAE) is a widely used mouse model for multiple sclerosis. In EAE models, this compound has demonstrated significant therapeutic effects. Daily treatment with this compound after the onset of clinical signs has been shown to alleviate disease severity.

Acute Graft-versus-Host Disease (aGVHD) is a severe complication of allogeneic hematopoietic stem cell transplantation. In a major MHC-mismatched murine model of aGVHD, this compound significantly inhibited disease progression. nih.gov While it did not completely prevent aGVHD, it markedly reduced the number of macrophages in target organs such as the spleen, liver, lung, and intestine. nih.gov Interestingly, this compound did not affect the infiltration of donor T cells but did reduce their activation. nih.gov

Table 2: Effects of this compound in Rodent Models of Autoimmune Disease

Model Key Pathological Feature Effect of this compound Citation
EAE (Mouse) Autoimmune demyelination Alleviates clinical severity
aGVHD (Mouse) Macrophage infiltration Significantly reduced macrophage numbers in target organs nih.gov
Donor T-cell activation Reduced activation of donor T cells nih.gov

Models of Infectious Disease (e.g., Influenza, Pertussis)

The immunomodulatory properties of this compound have been investigated in models of infectious diseases. In a mouse model of influenza A virus infection, treatment with a specific S1PR1 agonist was shown to reduce mortality by inhibiting pro-inflammatory cytokines and the recruitment of leukocytes. researchgate.net

In a murine model of Bordetella pertussis infection, the S1PR1 agonist CYM-5442 demonstrated therapeutic potential. nih.gov When administered up to three days after inoculation, CYM-5442 was still effective at blunting inflammatory cytokine expression. nih.gov This suggests that S1PR1 agonism could be a viable host-targeted therapy for pertussis, even when treatment is delayed. nih.gov

Models of Organ Injury and Transplantation (e.g., Renal Ischemia-Reperfusion Injury)

While rodent models of renal ischemia-reperfusion injury are well-established for studying acute kidney injury, the specific application and effects of this compound in these models have not been detailed in the currently available research. nih.govnih.govmdpi.complos.org General studies have highlighted the role of S1P receptors in the pathophysiology of renal ischemia-reperfusion injury, but direct investigations with this compound are not prominently featured in the literature. nih.gov

Ocular Disease Models for Retinal Neuroprotection

The neuroprotective potential of this compound in the context of ocular diseases has been explored using specific animal models that mimic retinal damage. One key model involves the induction of retinal ganglion cell (RGC) loss through the intravitreal injection of endothelin-1 (B181129) (ET-1), a potent vasoconstrictor that leads to ischemic damage. nih.gov In this model, this compound has demonstrated a significant capacity to protect RGCs. nih.gov

Studies have shown that systemic administration of this compound in rats following ET-1 injection preserves visual function, as measured by visual evoked potentials (VEP). nih.gov Furthermore, optical coherence tomography (OCT) has revealed that the retinal nerve fiber layer (RNFL), which is composed of RGC axons, remains significantly thicker in animals treated with this compound compared to those receiving a vehicle. nih.gov This structural preservation is a key indicator of neuroprotection. The protective effects of this compound are believed to be linked to the activation of the Sphingosine-1-Phosphate Receptor 1 (S1P1), which is involved in crucial cellular processes. nih.govmedchemexpress.com

The table below summarizes key findings from a study investigating this compound's neuroprotective effects in an ET-1 induced retinal damage model. nih.gov

ParameterVehicle-Treated GroupThis compound-Treated GroupSignificance (p-value)
Visual Evoked Potential (μV)3.47 ± 1.2011.95 ± 0.86< 0.05
Retinal Nerve Fiber Layer Thickness (μm)77.72 ± 0.3593.62 ± 3.22< 0.05
Retinal Ganglion Cell Count (cells/retina)52,426 ± 1,93276,540 ± 303= 0.05

Biochemical and Molecular Biology Techniques for Mechanistic Elucidation

Understanding the precise mechanisms through which this compound exerts its effects necessitates a range of sophisticated biochemical and molecular biology techniques. These methods allow researchers to dissect the compound's interaction with its target receptor and the subsequent downstream signaling events.

This compound is a potent and selective agonist for the S1P1 receptor. rndsystems.comtocris.com Its binding and activation of this receptor can be quantified using various in vitro assays.

GTPγS Binding Assays: These functional assays measure the activation of G-protein coupled receptors (GPCRs) like S1P1. nih.gov Upon agonist binding, the Gα subunit of the heterotrimeric G-protein exchanges GDP for GTP. nih.gov Using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of receptor activation. nih.gov While specific GTPγS assay data for this compound is not detailed in the provided results, this method is a standard approach for characterizing GPCR agonists. nih.gov

β-arrestin Recruitment Assays: These assays provide another method for assessing GPCR activation. nih.gov Ligand binding to a GPCR can trigger the recruitment of β-arrestin proteins, a key step in receptor desensitization and internalization. nih.govuniversiteitleiden.nl Assays like the PathHunter® technology use enzyme fragment complementation to generate a chemiluminescent signal upon β-arrestin recruitment. nih.govuniversiteitleiden.nl Studies have shown that this compound-induced activation of S1P1 leads to β-arrestin 2-dependent signaling pathways, which can be crucial for its inhibitory effects on inflammatory responses. plos.orgnih.gov

Upon activation by this compound, the S1P1 receptor and downstream signaling proteins undergo post-translational modifications, including phosphorylation and ubiquitination.

Protein Phosphorylation: this compound is a full agonist for S1P1 phosphorylation. nih.govcaymanchem.com This can be visualized using techniques like P32-orthophosphate labeling, where cells are incubated with radioactive phosphate (B84403). nih.govresearchgate.net Following immunoprecipitation of the S1P1 receptor, the incorporated radioactivity is detected by autoradiography, showing a time-dependent increase in phosphorylation upon this compound treatment. nih.govresearchgate.net Western blotting with phospho-specific antibodies is another common method. For instance, this compound has been shown to activate p42/p44 MAPK phosphorylation in cells expressing S1P1. medchemexpress.comrndsystems.comtocris.comnih.govcaymanchem.com It also inhibits the phosphorylation of the NF-κB p65 subunit in endothelial cells, an effect that is time- and dose-dependent. plos.orgplos.org

Ubiquitination: this compound also acts as a full agonist for S1P1 ubiquitination. nih.govcaymanchem.com This process, where ubiquitin molecules are attached to the receptor, often targets it for degradation and is a critical part of signal regulation. nih.gov Analysis of ubiquitination typically involves immunoprecipitation of the target protein followed by Western blotting with antibodies against ubiquitin.

The table below details the effects of this compound on p42/p44 MAPK phosphorylation in cells expressing wild-type or mutant S1P1 receptors. nih.gov

Cell Type (S1P1 expression)AgonistEC50 (nM)Emax (% of S1P in WT)
Wild-Type (WT)S1P2.3100%
Wild-Type (WT)This compound4670%
R120A MutantS1P-Near loss of activity
R120A MutantThis compound67Maintained activity
E121A MutantThis compound134Maintained activity

To understand how this compound modulates cellular function at the genetic level, quantitative polymerase chain reaction (qPCR) is frequently employed. This technique allows for the precise measurement of changes in messenger RNA (mRNA) levels for specific genes.

For example, studies have used qPCR to demonstrate that this compound treatment of human endothelial cells leads to a downregulation of CCL2 and CCL7 mRNA expression. nih.govnih.gov These chemokines are crucial for monocyte migration, so their reduced expression helps to explain the anti-inflammatory effects of this compound. nih.govnih.gov In other models, qPCR has been used to measure the expression of pro-inflammatory cytokines like TNFα, IL1β, and IL6 in response to viral infection and the modulatory effects of this compound. nih.gov

Immunocytochemistry (ICC) and histopathology are vital for visualizing the effects of this compound within the context of tissues.

Immunocytochemistry: This technique uses antibodies to detect the location of specific proteins in cells. For instance, Brn3a immunohistochemistry has been used in flat-mounted retinas to quantify the number of surviving RGCs after an induced injury, confirming the neuroprotective effect of this compound. nih.gov ICC can also be used to show the internalization of the S1P1 receptor from the cell membrane to intracellular vesicles following treatment with this compound. researchgate.net

Histopathological Evaluation: This involves the microscopic examination of stained tissue sections to observe morphology and identify pathological changes. In studies of acute graft-versus-host disease (aGVHD), histopathological analysis of organs like the liver, lung, and intestine has shown that this compound administration reduces the characteristics of GVHD. nih.gov This evaluation helps to correlate the molecular and cellular effects of the compound with tissue-level outcomes. nih.gov

Flow cytometry is a powerful technology used to analyze the physical and chemical characteristics of cells in a fluid stream. nih.gov It is particularly useful for immune cell phenotyping, which involves identifying and quantifying different immune cell populations based on their surface and intracellular markers. nih.govresearchgate.netmiltenyibiotec.comelabscience.com

In the context of this compound research, flow cytometry is essential for demonstrating one of the compound's primary in vivo effects: the induction of lymphopenia. nih.govcaymanchem.com By treating mice with this compound and then analyzing blood samples, researchers can quantify the reduction in circulating B-cells and T-cells. nih.govcaymanchem.com This technique has also been used to show that while this compound reduces the number of macrophages in target organs during aGVHD, it does not affect the infiltration of donor T cells. nih.govnih.gov This level of detailed immune cell analysis is critical for understanding the compound's specific immunomodulatory actions. nih.govnih.gov

Advanced Pharmacological Probes and Genetic Tools

Application of S1P1 Receptor-Specific Antagonists (e.g., W146)

The S1P1 receptor-specific antagonist W146 is a critical tool in this compound research to verify that the observed effects are indeed mediated by the S1P1 receptor. Through competitive and non-competitive antagonism, W146 helps to elucidate the specific signaling pathways engaged by this compound.

In vitro studies have demonstrated that pre-incubation with W146 can block or reverse the cellular effects induced by this compound. For instance, W146 has been shown to completely abolish this compound-mediated S1P1 receptor phosphorylation, a key initial step in receptor activation. nih.gov Similarly, the internalization of the S1P1 receptor from the plasma membrane into cytoplasmic vesicles, a process stimulated by this compound, is effectively blocked by pretreatment with W146. nih.gov Furthermore, W146 has been observed to nearly eliminate the ubiquitination of the S1P1 receptor that is stimulated by this compound. nih.gov

W146 also plays a crucial role in dissecting the downstream signaling pathways activated by this compound. The activation of the p42/p44 mitogen-activated protein kinase (MAPK) pathway is a known consequence of S1P1 receptor agonism. Research has shown that in wild-type cells, W146 completely inhibits this compound-mediated phosphorylation of p42/p44 MAPK. nih.gov Interestingly, studies have revealed that W146 acts as a non-competitive antagonist against this compound, while it competitively antagonizes the endogenous ligand, S1P. nih.gov This suggests that this compound may bind to a different site on the S1P1 receptor than S1P.

In vivo, the application of W146 has been instrumental in confirming the S1P1-dependent nature of this compound's physiological effects. A hallmark effect of S1P1 receptor agonists is the induction of lymphopenia, a reduction in the number of circulating lymphocytes. Studies have conclusively shown that the lymphopenia induced by this compound can be reversed by the administration of W146. nih.govnih.gov This provides strong evidence that this compound's effect on lymphocyte trafficking is mediated through the S1P1 receptor.

Effects of W146 on this compound-Mediated Actions
ProcessEffect of this compoundEffect of W146 Pre-incubationReference
S1P1 Receptor PhosphorylationStimulatesAbolishes nih.gov
S1P1 Receptor InternalizationStimulatesBlocks nih.gov
S1P1 Receptor UbiquitinationStimulatesNearly Abolishes nih.gov
p42/p44 MAPK PhosphorylationStimulatesCompletely Inhibits nih.gov
In Vivo LymphopeniaInducesReverses nih.govnih.gov

Use of Conditional Gene Knockout Models (e.g., LysM+ cell-specific S1PR1 deletion)

To investigate the cell-type-specific roles of S1P1 receptor signaling in the actions of compounds like this compound, researchers utilize conditional gene knockout models. A prominent example is the use of mice with a specific deletion of the S1P1 receptor (S1PR1) in myeloid cells, which include macrophages. This is often achieved using the Cre-Lox system, with Cre recombinase expressed under the control of the Lysozyme M (LysM) promoter, to create S1pr1fl/fl-Lyz2Cre/Cre (S1pr1∆MΦ) mice. nih.gov

While direct studies using this compound in LysM+ cell-specific S1PR1 knockout mice are not extensively reported, research with these models and other S1P1 agonists provides a framework for understanding the potential macrophage-specific effects of this compound. For instance, studies have shown that S1P1 signaling in macrophages is crucial for their emigration from inflammatory sites. frontiersin.org In a model of graft-versus-host disease, treatment with this compound was found to significantly reduce the number of macrophages in target organs, suggesting an effect on macrophage migration or recruitment. researchgate.netnih.govnih.gov This effect is likely mediated through the S1P1 receptor on these cells.

Furthermore, research using the selective S1P1 agonist SEW2871 in macrophages from myeloid-specific S1PR1 deficient mice revealed that S1P1 signaling protects macrophages from apoptosis induced by cellular stress. nih.gov This highlights the importance of the S1P1 receptor in maintaining macrophage viability. Given that this compound is a potent S1P1 agonist, it is plausible that it exerts similar protective effects on macrophages, and that these effects would be absent in S1pr1∆MΦ mice.

The use of such conditional knockout models allows researchers to distinguish the direct effects of this compound on myeloid cells from its effects on other cell types, such as endothelial cells or lymphocytes. This level of specificity is crucial for building a comprehensive understanding of the compound's mechanism of action in complex biological systems.

Key Findings from S1PR1 Conditional Knockout and Related Macrophage Studies
Model/Study TypeKey FindingImplication for this compound ResearchReference
Myeloid-specific S1PR1 knockout (S1pr1∆MΦ)S1PR1 deletion enhances early inflammation in a psoriasis model.Suggests this compound may have anti-inflammatory effects mediated by macrophage S1PR1. nih.gov
This compound in graft-versus-host disease modelReduced number of macrophages in target organs.Indicates this compound influences macrophage trafficking, likely via S1PR1. researchgate.netnih.govnih.gov
S1P1 agonist SEW2871 in S1PR1-deficient macrophagesS1PR1 signaling protects macrophages from apoptosis.Suggests a potential role for this compound in promoting macrophage survival. nih.gov
Macrophage-specific S1PR1 deletion in atherosclerosis modelAccelerated development of atherosclerosis and increased macrophage apoptosis.Points to a protective role of macrophage S1PR1, which could be a target for this compound. nih.gov

Future Directions and Translational Perspectives for Cym5442 Research

Exploration of Novel Therapeutic Indications for S1P1 Agonism

The selective S1P1 agonism offered by compounds like CYM5442 presents opportunities to explore therapeutic benefits in a wider range of conditions beyond established indications for S1P modulators, such as multiple sclerosis and ulcerative colitis mdpi.commdpi.com. Research is ongoing to investigate the potential of S1P1 agonism in other autoimmune disorders and inflammatory conditions where aberrant immune cell trafficking and inflammation play a significant role acs.orgaxionbiosystems.commdpi.comresearchgate.netnih.gov.

Preclinical studies using this compound have provided insights into potential novel applications. For instance, this compound has been investigated in models of acute graft-versus-host disease (aGVHD), demonstrating a reduction in disease severity by inhibiting macrophage recruitment nih.govnih.gov. This suggests a potential therapeutic role in transplantation settings. Furthermore, research has explored the effects of S1P1 agonists, including this compound, in the context of infectious diseases, such as influenza. Studies have indicated that S1P1 agonism can dampen the immune response and reduce lung injury in viral infections, suggesting a potential adjunctive therapy frontiersin.orgresearchgate.netnih.gov. The role of S1P1 agonism in modulating neuroinflammation is also being explored, with studies using this compound in experimental autoimmune encephalomyelitis (EAE) models of multiple sclerosis indicating effects on astrocytes and potential neuroprotective benefits independent of sustained lymphopenia brighton.ac.ukmdpi.com.

Future research will likely involve further preclinical studies using this compound and other selective S1P1 agonists in various disease models to identify new therapeutic targets. This includes exploring conditions characterized by excessive immune cell infiltration or dysregulated inflammatory responses.

Advanced Mechanistic Dissection of this compound-Mediated Cellular Responses

Understanding the precise molecular and cellular mechanisms through which this compound exerts its effects is crucial for optimizing its therapeutic potential and predicting responses. While S1P1 agonists are known to induce receptor internalization and degrade S1P1, leading to lymphocyte sequestration, their actions extend beyond this primary mechanism axionbiosystems.commdpi.commultiplesclerosisnewstoday.comguidetopharmacology.org.

Advanced mechanistic studies involving this compound are focusing on its interactions with different cell types and the downstream signaling pathways activated or modulated by S1P1 engagement. Research has shown that this compound can affect endothelial cells, reducing the production of chemokines like CCL2 and CCL7, which are involved in monocyte migration nih.govnih.gov. This highlights a mechanism by which S1P1 agonism can impact innate immune cell trafficking in addition to lymphocyte sequestration.

Studies have also investigated the influence of S1P1 agonists on specific immune cell subsets. For example, research using this compound has explored its effects on plasmacytoid dendritic cells (pDCs), showing that S1P1 agonists can modulate type-1 interferon production, a key player in autoimmune diseases multiplesclerosisnewstoday.com. Furthermore, the impact of this compound on macrophage polarization and function is an area of ongoing investigation researchgate.netoup.com.

Detailed research findings on the mechanisms of this compound include:

Activation of S1P1-mediated p42/p44 MAPK phosphorylation in vitro bio-techne.com.

Induction of S1P1-dependent lymphopenia in mice bio-techne.comnih.gov.

Downregulation of CCL2 and CCL7 expression in human endothelial cells, reducing monocyte migration nih.govnih.gov.

Modulation of type-1 interferon production by plasmacytoid dendritic cells multiplesclerosisnewstoday.com.

Inhibition of NF-κB activation in endothelial cells, potentially via a β-arrestin2-dependent manner, reducing inflammatory molecule production nih.govresearchgate.netresearchgate.net.

Potential influence on astrocyte function and neuroinflammation brighton.ac.ukmdpi.com.

Future research will likely employ advanced techniques, such as single-cell analysis, proteomics, and sophisticated imaging, to fully dissect the complex cellular and molecular networks influenced by this compound-mediated S1P1 activation in various tissues and disease contexts.

Table 1: Selected Research Findings on this compound Mechanisms

Cellular Target / SystemObserved Effect of this compoundRelevant MechanismSource
CHO-K1 cells transfected with S1P1Activates p42/p44 MAPK phosphorylationS1P1-mediated signaling bio-techne.com
Mice (in vivo)Induces acute lymphopeniaS1P1 activation leading to lymphocyte sequestration bio-techne.comnih.gov
Human endothelial cellsDownregulates CCL2 and CCL7 expression; Reduces monocyte migrationPotential direct action on endothelial S1P1 nih.govnih.gov
Plasmacytoid dendritic cellsModulates type-1 interferon productionS1P1-mediated signaling influencing inflammatory pathways multiplesclerosisnewstoday.com
Endothelial cells (H1N1 infected)Inhibits NF-κB activation; Reduces ICAM1 productionβ-arrestin2-dependent pathway modulation nih.govresearchgate.netresearchgate.net
AstrocytesPrevents S1PR-1 upregulation; Potential neuroprotective effects (in EAE model)Direct modulation of astrocytic S1P1 brighton.ac.ukmdpi.com
MacrophagesInhibits LPS-induced M1 polarization (in a specific context)CD83-mediated ERK-STAT-1 signaling pathway (proposed mechanism) researchgate.net

Development of Advanced Delivery Systems and Formulations for Targeted Therapies

While this compound has been described as brain penetrant bio-techne.com, optimizing the delivery of S1P1 agonists to specific tissues or cells involved in disease pathogenesis is a key area for future development. Advanced delivery systems and formulations could enhance efficacy, reduce potential off-target effects, and improve the therapeutic index of S1P1 agonists.

Research in this area for S1P1 agonists in general includes exploring targeted delivery strategies, such as nanoparticles or liposomal formulations, that could preferentially accumulate in inflamed tissues or lymphoid organs. This could allow for lower systemic exposure while achieving higher concentrations at the site of action.

For this compound specifically, given its use in preclinical models involving different routes of administration (e.g., intraperitoneal nih.gov, intratracheal frontiersin.org), future work may involve developing formulations suitable for targeted delivery to the lungs for respiratory diseases or to the central nervous system for neurological conditions. The goal is to maximize the therapeutic effect in the desired tissue while minimizing exposure to other organs, potentially mitigating systemic effects.

Although specific advanced delivery systems for this compound were not extensively detailed in the search results, the general field of S1P1 agonist research is moving towards more sophisticated delivery methods to improve targeting and reduce systemic exposure. This is a critical translational perspective for compounds like this compound to realize their full clinical potential.

Investigation of Combination Therapies Involving S1P1 Agonism

Exploring the potential of combining S1P1 agonists with other therapeutic agents is a promising strategy to achieve enhanced efficacy, synergistic effects, or overcome resistance mechanisms in complex diseases. Combination therapies could leverage the distinct mechanisms of action of S1P1 agonism alongside other pathways involved in inflammation, immune response, or tissue repair.

Preclinical studies have begun to investigate combination approaches involving S1P1 agonists. For example, research with this compound in a mouse model of H1N1 influenza demonstrated that combining this compound with the antiviral drug oseltamivir (B103847) provided greater survival benefit compared to either treatment alone frontiersin.orgnih.govresearchgate.net. This suggests that modulating the immune response with an S1P1 agonist can be synergistic with direct antiviral therapy in certain infectious contexts.

Future research will likely explore other potential combinations. In autoimmune diseases, combining S1P1 agonists with agents targeting specific cytokines, cell surface markers, or intracellular signaling pathways could lead to more potent immunosuppression or immunomodulation. In the context of transplantation, combining S1P1 agonism with standard immunosuppressants might help reduce the required doses of other drugs, potentially lowering their associated toxicities.

Identifying rational combination partners will require a deep understanding of the disease pathogenesis and the specific mechanisms of action of both the S1P1 agonist and the co-administered drug. Preclinical studies using models relevant to the target disease will be essential to evaluate the efficacy and potential interactions of these combinations.

Table 2: Example of Combination Therapy Research with this compound

Combination PartnerDisease ModelObserved OutcomeSource
OseltamivirH1N1 influenza (mice)Increased survival compared to monotherapy frontiersin.orgnih.govresearchgate.net

Biomarker Identification and Translational Research Strategies for Clinical Application

Translating preclinical findings with compounds like this compound into successful clinical applications requires the identification of relevant biomarkers that can predict treatment response, monitor disease activity, and assess target engagement. Translational research strategies are essential to bridge the gap between laboratory studies and clinical trials.

Biomarkers for S1P1 agonists typically include peripheral blood lymphocyte counts, as S1P1 activation leads to lymphocyte sequestration in lymphoid organs bio-techne.comnih.govnih.gov. However, more specific biomarkers are needed to predict which patients are most likely to respond to S1P1 modulation and to monitor the therapeutic effects beyond lymphocyte reduction.

Research is ongoing to identify biomarkers related to the specific mechanisms of S1P1 agonists in different diseases. For example, in autoimmune diseases, biomarkers related to specific immune cell subsets, cytokine profiles, or tissue-specific inflammatory markers could be valuable. Studies with other S1P1 modulators in systemic lupus erythematosus (SLE) have investigated the reduction of antibody-secreting cells and IFN-associated biomarkers as potential indicators of response researchgate.netnih.govnih.gov.

For this compound, future translational research will involve:

Identifying pharmacodynamic biomarkers that confirm S1P1 engagement in target tissues.

Exploring predictive biomarkers that correlate with therapeutic efficacy in specific disease indications.

Investigating biomarkers that can differentiate responders from non-responders.

Developing strategies to integrate biomarker analysis into preclinical and clinical study designs.

Translational research will also focus on understanding how preclinical data obtained with this compound in animal models translate to human physiology and disease. This includes evaluating species-specific differences in S1P signaling and metabolism. The goal is to use biomarkers and translational strategies to inform patient selection, optimize dosing regimens (though dosage information is excluded from this article), and accelerate the clinical development of S1P1 agonists for novel indications.

Q & A

Q. What is the primary mechanism of action of CYM5442 in endothelial cells during viral infection?

this compound is a high-selectivity sphingosine 1-phosphate receptor 1 (S1P1) agonist (EC50 = 1.35 nM) that inhibits NF-κB activation via β-arrestin2 upregulation. This suppresses pro-inflammatory mediators like ICAM1 in human pulmonary microvascular endothelial cells (HPMEC) infected with influenza A viruses (H1N1). Researchers can validate this mechanism using Western blotting for phosphorylated p65 (NF-κB subunit) and β-arrestin2 levels, as demonstrated in HPMEC studies .

Q. How does this compound’s receptor selectivity influence its pharmacological profile?

this compound exhibits no activity against S1P2, S1P3, S1P4, or S1P5 receptors, making it a precise tool for studying S1P1-dependent pathways. Its specificity minimizes off-target effects, which is critical for isolating S1P1’s role in inflammation. Dose-response assays (e.g., q-PCR for ICAM1 expression) confirm its selectivity, with optimal suppression observed at 2 μM in HPMEC .

Q. What experimental models are suitable for assessing this compound’s anti-inflammatory effects?

In vitro models include HPMEC infected with H1N1, where ICAM1 and cytokine levels are measured via q-PCR/Western blotting. In vivo, CPZ-induced demyelination models in mice show reduced apoptosis (TUNEL/Bis staining) and lipid deposition (Sudan Black/Oil Red O staining) after this compound treatment .

Advanced Research Questions

Q. How can researchers optimize this compound dosage to balance efficacy and cytotoxicity in HPMEC studies?

Dose-ranging studies (0.1–10 μM) combined with cell viability assays (e.g., MTT or Alamar Blue) are essential. Evidence suggests 2 μM effectively suppresses ICAM1 without cytotoxicity. Time-course experiments (e.g., 6–48 hours post-treatment) further refine protocols, as NF-κB inhibition is time-dependent .

Q. What methodologies resolve contradictory data on this compound’s effects across inflammatory models?

Contradictions may arise from cell-type-specific responses (e.g., endothelial vs. neural cells). To address this, use shRNA-mediated β-arrestin2 knockdown in HPMEC to confirm pathway dependency. Cross-validation with phospho-specific antibodies (e.g., p-p42/p44 MAPK) ensures mechanistic consistency .

Q. How does this compound modulate cytokine storms in influenza-associated acute respiratory distress syndrome (ARDS)?

this compound broadly suppresses cytokine/chemokine production (e.g., IL-6, CXCL10) via S1P1 activation, mitigating leukocyte recruitment. Researchers should profile cytokines using multiplex assays in H1N1-infected HPMEC and correlate findings with NF-κB/β-arrestin2 activity. In vivo, lung histopathology and bronchoalveolar lavage fluid analysis validate systemic effects .

Q. What are the limitations of using this compound in preclinical neuroprotection studies?

While this compound reduces apoptosis in CPZ-induced demyelination models, its blood-brain barrier permeability varies by species. Pharmacokinetic studies (e.g., LC-MS/MS for CNS penetration) and species-specific S1P1 expression profiling are recommended before extrapolating results to human trials .

Methodological Considerations

  • Key Techniques :

    • Dosage Optimization : EC50 determination via dose-response curves .
    • Pathway Analysis : Western blotting for NF-κB p65 phosphorylation and β-arrestin2 expression .
    • In Vivo Validation : TUNEL staining for apoptosis, Oil Red O for lipid deposition .
  • Data Interpretation :

    • Contextualize results using cell-specific markers (e.g., CD68 for macrophages, GFAP for astrocytes) .
    • Address variability in viral MOI (multiplicity of infection) by standardizing infection protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CYM5442
Reactant of Route 2
Reactant of Route 2
CYM5442

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.